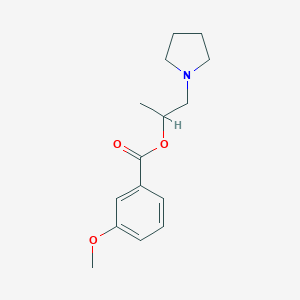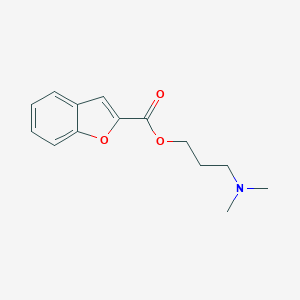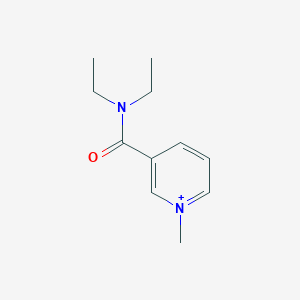![molecular formula C10H15NO2 B257306 2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
2-[(Dimethylamino)methyl]-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]-6-methoxyphenol, also known as methoxamine, is a sympathomimetic drug that acts as a selective alpha-1 adrenergic receptor agonist. It is commonly used as a cardiovascular agent for the treatment of hypotension and shock. Methoxamine has been widely studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, binding to and activating alpha-1 adrenergic receptors in vascular smooth muscle, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of norepinephrine, which further enhances vasoconstriction.
Biochemical and Physiological Effects
Methoxamine has been shown to increase cardiac output, stroke volume, and mean arterial pressure in patients with hypotension. It also increases systemic vascular resistance and pulmonary artery pressure. Methoxamine has been studied for its effects on the cardiovascular system, as well as its potential use in the treatment of shock and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxamine has been widely used in laboratory experiments to study its effects on the cardiovascular system. Its selective alpha-1 adrenergic receptor agonist properties make it a useful tool for studying the role of alpha-1 adrenergic receptors in vasoconstriction and blood pressure regulation. However, its use is limited by its potential side effects, including hypertension, tachycardia, and arrhythmias.
Direcciones Futuras
There are several potential future directions for research on 2-[(Dimethylamino)methyl]-6-methoxyphenol. One area of interest is the development of more selective alpha-1 adrenergic receptor agonists with fewer side effects. Another area of interest is the use of 2-[(Dimethylamino)methyl]-6-methoxyphenol in combination with other cardiovascular agents for the treatment of shock and heart failure. Additionally, further research is needed to better understand the mechanism of action of 2-[(Dimethylamino)methyl]-6-methoxyphenol and its effects on the cardiovascular system.
Métodos De Síntesis
Methoxamine can be synthesized through various methods, including the reaction of 2,6-dimethoxyphenol with formaldehyde and dimethylamine, or the reaction of 2,6-dimethoxyphenol with paraformaldehyde and dimethylamine hydrochloride. The synthesis process involves multiple steps of purification and isolation to obtain a pure product.
Aplicaciones Científicas De Investigación
Methoxamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to increase blood pressure and cardiac output in patients with hypotension, making it a useful agent in the treatment of shock. It has also been studied for its potential use in the treatment of pulmonary hypertension and acute heart failure.
Propiedades
Nombre del producto |
2-[(Dimethylamino)methyl]-6-methoxyphenol |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)7-8-5-4-6-9(13-3)10(8)12/h4-6,12H,7H2,1-3H3 |
Clave InChI |
FZAPLLYZENBAPY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C(=CC=C1)OC)O |
SMILES canónico |
CN(C)CC1=C(C(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)


![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)
![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)


